molecular formula C7H7N3 B1267031 Benzene, 1-azido-2-methyl- CAS No. 31656-92-5

Benzene, 1-azido-2-methyl-

Cat. No. B1267031
CAS RN: 31656-92-5
M. Wt: 133.15 g/mol
InChI Key: ZKGVLNVASIPVAU-UHFFFAOYSA-N
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Description

"Benzene, 1-azido-2-methyl-" is a chemical compound that incorporates an azido group (-N₃) and a methyl group (-CH₃) attached to a benzene ring. Azides are known for their application in various chemical syntheses, particularly in the formation of nitrogen-containing compounds, due to their high reactivity.

Synthesis Analysis

The synthesis of azido compounds can involve various methods, including the functionalization of benzene derivatives. For instance, a method for the synthesis of substituted quinolines via electrophilic cyclization of 1-azido-2-(2-propynyl)benzene demonstrates the reactivity of azido groups in complex molecular architectures (Huo, Gridnev, & Yamamoto, 2010).

Molecular Structure Analysis

The molecular structure of azido compounds is characterized by the presence of the azido group, which significantly influences the overall electronic distribution and reactivity of the molecule. X-ray diffraction methods have been employed to elucidate the structures of related azoles, providing insights into the planar arrangements and stability of these compounds due to intramolecular interactions (Maspero, Galli, Masciocchi, & Palmisano, 2008).

Chemical Reactions and Properties

Azido groups are versatile in chemical synthesis, capable of undergoing various reactions such as nucleophilic substitution, cycloadditions, and rearrangements. The synthesis of polymers containing pseudohalide groups by cationic polymerization of 2-methylpropene initiated by azido compounds illustrates the utility of azido groups in polymer chemistry (Rajabalitabar, Nguyen, Chen, & Chéradame, 1995).

Scientific Research Applications

DNA Methylation and Gene Expression Studies

Benzene is a well-established hematotoxic carcinogen known to cause leukemia. Studies have shown that benzene exposure leads to changes in DNA methylation and gene expression. For example, benzene exposure resulted in decreased mRNA expression of poly(ADP-ribose) polymerases-1 (PARP-1), a crucial gene for DNA repair. This decrease in expression was linked to increased methylation of the PARP-1 gene, and treatment with epigenetic modification reagents, such as 5-aza-2'-deoxycytidine and trichostatin A, reversed these effects (Gao et al., 2010).

properties

IUPAC Name

1-azido-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGVLNVASIPVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185549
Record name Benzene, 1-azido-2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-azido-2-methyl-

CAS RN

31656-92-5
Record name 1-Azido-2-methylbenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzene, 1-azido-2-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-azido-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azido-2-methylbenzene
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